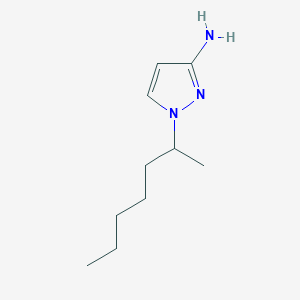

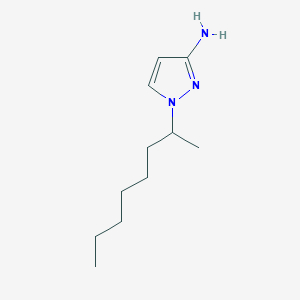

1-(Heptan-2-yl)-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(Heptan-2-yl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “heptan-2-yl” part suggests a seven-carbon alkyl group attached to the pyrazole ring.

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Heptan-2-yl)-1H-pyrazol-3-amine” would depend on its specific structure. Generally, pyrazoles are crystalline solids that are slightly soluble in water . The presence of the “heptan-2-yl” group could increase its hydrophobicity and solubility in organic solvents.Applications De Recherche Scientifique

Antitumor, Antifungal, and Antibacterial Activities

1-(Heptan-2-yl)-1H-pyrazol-3-amine derivatives have been synthesized and characterized for their potential in various biological activities. A study detailed the synthesis of pyrazole derivatives, showcasing their structure through various spectroscopy methods and crystallography. These derivatives exhibited significant biological activity against breast cancer cells and microbes, indicating their potential in antitumor, antifungal, and antibacterial applications. The structural analysis through X-ray crystallography and the biological activity assessments highlight the compound's relevance in pharmaceutical research, especially in identifying pharmacophore sites for antitumor, antifungal, and antibacterial drugs (Titi et al., 2020).

Antioxidant Agents

Another aspect of research focused on the synthesis of new pyrazole derivatives bearing the indole moiety, which were evaluated as antioxidant agents. These compounds, prepared through a quantitative yield process, demonstrated that most of the synthesized compounds in the pyrazolo[1,5-a]pyrimidine series showed better antioxidant activities compared to other series. This suggests the compound's utility in developing antioxidant therapies, contributing to the understanding of its pharmacological potential (El‐Mekabaty et al., 2016).

Catalyst for Polymerization

In the field of materials science, derivatives of 1-(Heptan-2-yl)-1H-pyrazol-3-amine have been explored for their catalytic properties, particularly in the copolymerization of CO2 and cyclohexene oxide. A study on (pyrazolylethyl-amine)zinc(II) carboxylate complexes demonstrated their efficiency as catalysts in forming poly(cyclohexene carbonate) under relatively low CO2 pressures and solvent-free conditions. This research opens up new avenues for the use of pyrazole derivatives in environmentally friendly polymer synthesis, offering a sustainable approach to polymer production (Matiwane et al., 2020).

Antimicrobial Activity

Pyrazole Schiff bases have been synthesized and investigated for their structural properties and antimicrobial activities. The compounds displayed significant inhibitory effects against Candida albicans and Gram-negative bacteria, suggesting their potential as antibacterial agents. The study highlights the role of hydrogen bonding, π-stacking interactions, and supramolecular architecture in enhancing the antimicrobial efficacy of these compounds (Feng et al., 2018).

Orientations Futures

The study of pyrazole derivatives is a vibrant field due to their wide range of biological activities. Future research on “1-(Heptan-2-yl)-1H-pyrazol-3-amine” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Propriétés

IUPAC Name |

1-heptan-2-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-3-4-5-6-9(2)13-8-7-10(11)12-13/h7-9H,3-6H2,1-2H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNELKQZHKTZEFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N1C=CC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Heptan-2-yl)-1H-pyrazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344403.png)

![1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344413.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344422.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344429.png)

![1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344444.png)

![4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6344469.png)

![1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344474.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344492.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344507.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344514.png)